molecular formula C12H12N4O2S B5559019 3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5559019
M. Wt: 276.32 g/mol
InChI Key: OOGIYFRRGOIWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMTT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of triazolo-thiadiazoles, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to 3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their pharmacological potentials. For instance, Amir et al. (2007) synthesized derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, showing significant anti-inflammatory and analgesic activities with very low ulcerogenic indexes in potent compounds (Amir, Kumar, & Javed, 2007).

Antimicrobial Applications

Another crucial area of application is the development of antimicrobial agents. Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, exhibiting significant inhibition against various strains tested, highlighting their potential as antimicrobial compounds (Swamy et al., 2006).

Anticancer and Antioxidant Activities

The derivatives have also shown promise in anticancer and antioxidant activities. Tumosienė et al. (2020) reported novel derivatives with significant antioxidant activity and potential anticancer activity against various cancer cell lines, including human glioblastoma and breast cancer cells (Tumosienė et al., 2020).

Green Chemistry and Enzyme Inhibition

Baburajeev et al. (2015) developed condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), utilizing a "green" catalyst strategy. This approach not only provided a method for synthesizing these compounds efficiently but also highlighted their therapeutic potential as enzyme inhibitors (Baburajeev et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group (s) .

properties

IUPAC Name

3-(methoxymethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-17-7-10-13-14-12-16(10)15-11(19-12)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGIYFRRGOIWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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